molecular formula C9H8BrIO B14056063 1-Bromo-3-(3-iodophenyl)propan-2-one

1-Bromo-3-(3-iodophenyl)propan-2-one

Cat. No.: B14056063
M. Wt: 338.97 g/mol
InChI Key: DAFHDNHPWYEOCJ-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-iodophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrIO It is a halogenated ketone, characterized by the presence of both bromine and iodine atoms attached to a phenyl ring and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(3-iodophenyl)propan-2-one typically involves the halogenation of a suitable precursor. One common method is the bromination and iodination of 3-phenylpropan-2-one. The reaction conditions often include the use of bromine and iodine in the presence of a catalyst or under specific temperature and pressure conditions to ensure the selective addition of halogens to the desired positions on the phenyl ring and the propanone backbone .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(3-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively .

Scientific Research Applications

1-Bromo-3-(3-iodophenyl)propan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-iodophenyl)propan-2-one involves its interaction with molecular targets through its halogenated functional groups. The bromine and iodine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved may include halogen bonding, nucleophilic substitution, and redox reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(2-iodophenyl)propan-2-one
  • 1-Bromo-3-(4-iodophenyl)propan-2-one
  • 1-Chloro-3-(3-iodophenyl)propan-2-one

Uniqueness

1-Bromo-3-(3-iodophenyl)propan-2-one is unique due to the specific positioning of the bromine and iodine atoms on the phenyl ring and the propanone backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H8BrIO

Molecular Weight

338.97 g/mol

IUPAC Name

1-bromo-3-(3-iodophenyl)propan-2-one

InChI

InChI=1S/C9H8BrIO/c10-6-9(12)5-7-2-1-3-8(11)4-7/h1-4H,5-6H2

InChI Key

DAFHDNHPWYEOCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)CC(=O)CBr

Origin of Product

United States

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